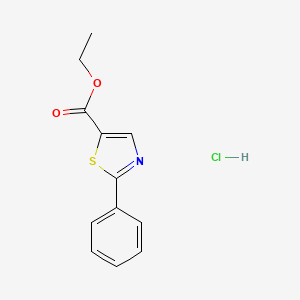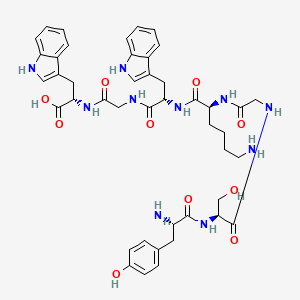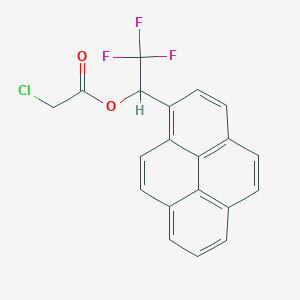![molecular formula C19H27NO2Si B14256571 (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol CAS No. 497832-28-7](/img/structure/B14256571.png)
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol is a compound that belongs to the class of amino alcohols It features a tert-butyl(diphenyl)silyl protecting group attached to the hydroxyl group of the amino alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol typically involves the protection of the hydroxyl group of serine or a similar amino alcohol. One common method involves the reaction of the amino alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding amino acid or ketone.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of amino acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of deprotected amino alcohols or new functionalized derivatives.
科学的研究の応用
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol depends on its specific application. In organic synthesis, it acts as a protected amino alcohol, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing their activity through hydrogen bonding, hydrophobic interactions, or covalent modifications.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyl(diphenyl)silyl.
(2S)-2-Amino-3-{[tert-butyloxycarbonyl]oxy}propan-1-ol: Features a tert-butyloxycarbonyl protecting group.
(2S)-2-Amino-3-{[benzyl]oxy}propan-1-ol: Contains a benzyl protecting group.
Uniqueness
The tert-butyl(diphenyl)silyl group in (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol provides unique steric and electronic properties, making it more resistant to hydrolysis and oxidation compared to other protecting groups. This enhances its stability and utility in various synthetic applications.
特性
CAS番号 |
497832-28-7 |
|---|---|
分子式 |
C19H27NO2Si |
分子量 |
329.5 g/mol |
IUPAC名 |
(2S)-2-amino-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C19H27NO2Si/c1-19(2,3)23(22-15-16(20)14-21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15,20H2,1-3H3/t16-/m0/s1 |
InChIキー |
FHULOYPIFMKIHG-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H](CO)N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)


![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
